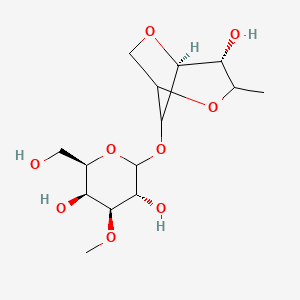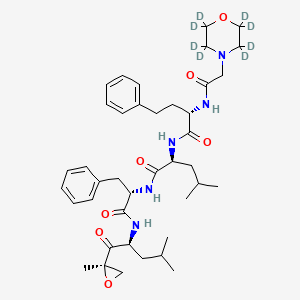
5-Brom-2-fluorpyridin-3-carbaldehyd
Übersicht
Beschreibung
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluoropyridine-3-carboxaldehyde is 1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H . The InChI key is MUYVOGAJRCBWCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-fluoropyridine-3-carboxaldehyde has a predicted boiling point of 258.2±35.0 °C and a predicted density of 1.778±0.06 g/cm3 . It is a solid substance that is off-white to pale yellow in color . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“5-Brom-2-fluorpyridin-3-carbaldehyd” ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener komplexer organischer Verbindungen . Seine einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was es zu einem wertvollen Werkzeug im Bereich der synthetischen Chemie macht .
Pharmazeutische Forschung
Diese Verbindung kann bei der Entwicklung neuer Pharmazeutika eingesetzt werden . Seine Brom- und Fluorgruppen können verschiedene Transformationen durchlaufen, wodurch die Synthese einer breiten Palette von medizinisch relevanten Verbindungen ermöglicht wird .
Materialwissenschaft
In der Materialwissenschaft kann “this compound” zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Seine Fähigkeit, stabile kovalente Bindungen mit einer Vielzahl anderer Elemente zu bilden, macht es zu einem nützlichen Baustein bei der Herstellung dieser Materialien<a aria-label="1: In der Materialwissenschaft kann “this compound” zur Synthese neuer Materialien mit einzigartigen Eigenschaften12" data-citationid="d6b9d468-5794-e873-35ed-1c0bbb92e453-28" h="ID=
Safety and Hazards
5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry as intermediates .
Mode of Action
It’s known that the aldehyde group in the structure can undergo oxidation to form a carboxylic acid group or reduction to form a hydroxyl group . The bromine atom at the 5-position can undergo Suzuki coupling to generate arylated products .
Biochemical Pathways
It’s known that fluoropyridines can undergo various transformations in organic synthesis .
Result of Action
It’s known that the compound is used as an intermediate in organic synthesis and medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVOGAJRCBWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670233 | |
| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875781-15-0 | |
| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)


